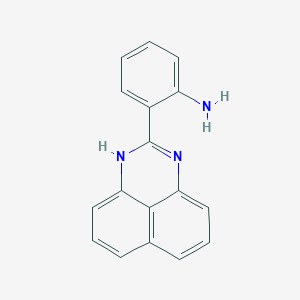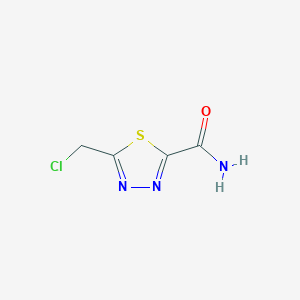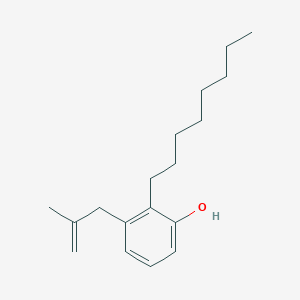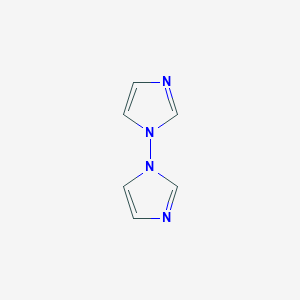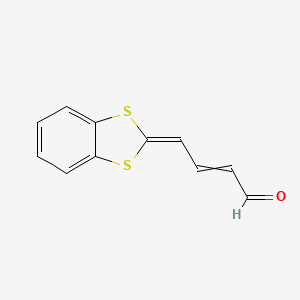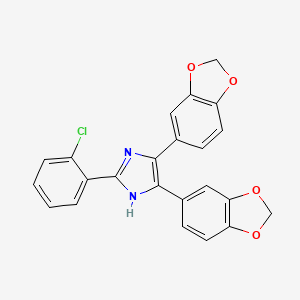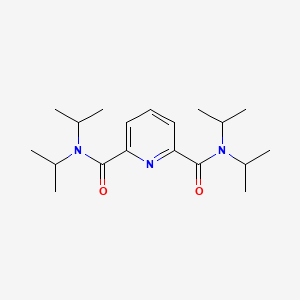
2,6-Pyridinedicarboxamide, N,N,N',N'-tetrakis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Pyridinedicarboxamide, N,N,N’,N’-tetrakis(1-methylethyl)- is a chemical compound known for its role as a tridentate ligand for transition metals such as copper and nickel . This compound is part of the pyridine-2,6-dicarboxamide family, which is notable for its applications in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N,N,N’,N’-tetrakis(1-methylethyl)- typically involves the reaction of pyridine-2,6-dicarboxylic acid with isopropylamine under controlled conditions . The reaction is carried out in a solvent such as dichloromethane or ethanol, with the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Pyridinedicarboxamide, N,N,N’,N’-tetrakis(1-methylethyl)- undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals like copper and nickel.
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) acetate or nickel(II) chloride in solvents like ethanol or water.
Substitution Reactions: Use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Coordination Complexes: Metal-ligand complexes with enhanced stability and catalytic properties.
Substituted Amides: Products with modified functional groups for further applications.
Scientific Research Applications
2,6-Pyridinedicarboxamide, N,N,N’,N’-tetrakis(1-methylethyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Pyridinedicarboxamide, N,N,N’,N’-tetrakis(1-methylethyl)- involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms . This coordination stabilizes the metal center and enhances its reactivity. The compound can also participate in hydrogen bonding and other non-covalent interactions, contributing to its stability and functionality in various applications .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetraisopropyl-2,6-pyridinedicarboxamide
- N,N,N’,N’-Tetramethyl-2,6-pyridinedicarboxamide
- N,N,N’,N’-Tetraethyl-2,6-pyridinedicarboxamide
Uniqueness
2,6-Pyridinedicarboxamide, N,N,N’,N’-tetrakis(1-methylethyl)- is unique due to its specific steric and electronic properties conferred by the isopropyl groups. These properties enhance its ability to form stable complexes with transition metals and make it a valuable ligand in coordination chemistry .
Properties
CAS No. |
125850-32-0 |
|---|---|
Molecular Formula |
C19H31N3O2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-N,2-N,6-N,6-N-tetra(propan-2-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H31N3O2/c1-12(2)21(13(3)4)18(23)16-10-9-11-17(20-16)19(24)22(14(5)6)15(7)8/h9-15H,1-8H3 |
InChI Key |
BVDRUBSTHBFCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=NC(=CC=C1)C(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


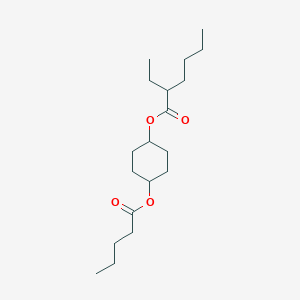
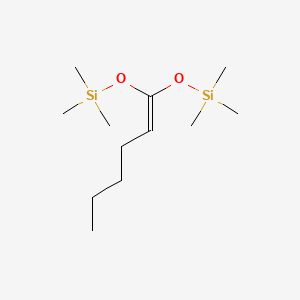
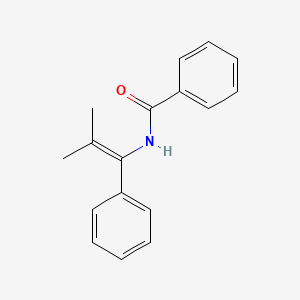

![2-acetamido-N-[1-[[1-(tert-butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B14288364.png)
![Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14288365.png)


